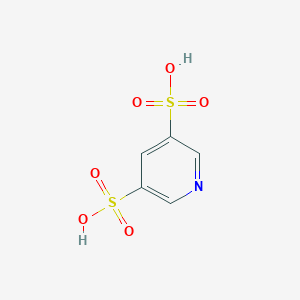

Pyridine-3,5-disulfonic Acid

Description

Significance of Pyridine-Based Sulfonic Acids as Core Scaffolds in Modern Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in chemistry, found in numerous biologically active molecules such as pharmaceuticals, vitamins, and alkaloids. smolecule.comnih.gov The incorporation of sulfonic acid groups onto the pyridine ring, creating pyridine-based sulfonic acids, introduces several advantageous properties. These sulfonic acid groups are strongly electron-withdrawing, which enhances the acidity and reactivity of the compound. This increased reactivity makes them effective as catalysts in various chemical reactions. smolecule.com

Furthermore, the presence of sulfonic acid groups significantly improves water solubility, a crucial factor in many chemical and biological applications. evitachem.com The ability to function as a linker unit in coordination polymers and metal-organic frameworks (MOFs) further expands their utility in materials science. smolecule.comevitachem.com The dual functionality of the pyridine ring and the sulfonic acid groups allows for a wide range of chemical modifications, making these compounds versatile scaffolds for the development of new materials and molecules with tailored properties. smolecule.com

Overview of Emerging Research Directions for Pyridine-3,5-disulfonic Acid

Current research is exploring the potential of this compound in several exciting areas. In catalysis, it is being investigated as an efficient Brønsted acid catalyst for reactions like esterification and transesterification, showing promise in biodiesel production. smolecule.com Its derivatives are also being studied for their potential applications in medicinal chemistry, with research indicating possible antimicrobial and anticancer activities. evitachem.com

In the field of materials science, this compound is a precursor for creating sulfonated polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, separation processes, and as specialized catalysts. The unique properties of this compound, such as its high polarity and ability to form strong ionic interactions, are being leveraged to design new materials with specific functionalities.

Historical Context of Pyridine Sulfonation Research

The sulfonation of pyridine has been a subject of study for over a century. Early methods, dating back to 1882, involved reacting pyridine with concentrated sulfuric acid at very high temperatures for extended periods, resulting in low yields of pyridine-3-sulfonic acid. google.com Over the years, researchers have worked to improve these methods by introducing catalysts, such as mercuric sulfate (B86663), to lower the reaction temperature and increase the yield. google.com

The synthesis of disulfonated pyridines, like this compound, presented even greater challenges. google.com Historically, methods involved heating piperidine (B6355638) with a large excess of sulfuric acid, a process that was inefficient and produced low yields. google.com A significant advancement came with the development of methods using oleum (B3057394) (fuming sulfuric acid) in the presence of catalysts like mercury, which allowed for the direct sulfonation of pyridine to this compound with much higher efficiency. google.com More recent synthetic routes explore alternative sulfonating agents and reaction pathways to further optimize the production of this important compound. patsnap.com

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYROSZXZPINDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376552 | |

| Record name | Pyridine-3,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13069-04-0 | |

| Record name | Pyridine-3,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies

Established Synthetic Routes to Pyridine-3,5-disulfonic Acid

The primary and most documented route for the synthesis of this compound is the direct electrophilic sulfonation of pyridine (B92270). google.com This approach leverages the inherent reactivity of the pyridine ring, albeit under strenuous conditions, to introduce two sulfonic acid groups at the meta positions.

Direct Sulfonation of Pyridine and its Derivatives

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution, necessitating harsh reaction conditions to achieve sulfonation. researchgate.net The reaction mechanism begins with the protonation of the pyridine nitrogen, forming a pyridinium (B92312) ion, which further deactivates the ring but directs the incoming electrophile, sulfur trioxide (SO₃), to the 3- and 5-positions. Current time information in Bangalore, IN.herts.ac.uk

The traditional method for producing this compound involves heating pyridine with concentrated sulfuric acid (≥98%) at high temperatures. google.com This process typically requires prolonged heating, often for several hours, at temperatures ranging from 250°C to 300°C to ensure the reaction proceeds to completion. google.com Some historical methods even describe reaction times of up to 24 hours at temperatures between 300°C and 350°C to achieve a 50% yield. chemicalbook.com The severe conditions are necessary to overcome the pyridine ring's resistance to electrophilic attack. herts.ac.uk To mitigate the risks of decomposition associated with extended exposure to high heat, industrial-scale production may utilize continuous flow reactors. google.com

To improve reaction efficiency and yield, methods utilizing oleum (B3057394) (fuming sulfuric acid, which contains free sulfur trioxide) and catalysts have been developed. google.com The use of oleum provides a higher concentration of the active electrophile, SO₃, facilitating the disulfonation. mu.edu.iq Catalysts, most notably mercury or its salts like mercuric sulfate (B86663), play a crucial role in accelerating the reaction and allowing it to proceed at somewhat lower temperatures compared to non-catalytic methods. google.comresearchgate.netuomus.edu.iq The catalyst is believed to facilitate the formation of a reactive intermediate, thereby lowering the activation energy required for the substitution. google.com

A patented process details reacting pyridine with 65% oleum in the presence of a mercury catalyst. researchgate.netgoogle.com The procedure involves a stepwise heating protocol, initially at 160–180°C for an extended period, followed by an increase in temperature to around 240°C to complete the reaction. researchgate.netgoogle.com This catalytic approach has been reported to significantly improve yields to approximately 58%, a notable increase from the 40-45% yields often seen in non-catalytic procedures. google.com Other catalysts, such as vanadium pentoxide, have also been mentioned for this transformation. google.com

| Method | Reagents | Catalyst | Temperature | Reported Yield |

|---|---|---|---|---|

| Conventional High-Temp | Pyridine, Conc. H₂SO₄ | None | 250-350°C | ~50% |

| Catalytic Oleum | Pyridine, 65% Oleum | Mercury or Vanadium Pentoxide | 160-240°C | ~58% |

| Two-Step Disulfonation | 3-Pyridinesulfonic Acid, 10-65% Oleum | Mercury or Vanadium Pentoxide | 200-240°C | >90% conversion |

Considerations for Yield Optimization and Purity in Synthesis

Achieving high yield and purity is a critical aspect of the synthesis of this compound. One effective strategy for obtaining a high-purity product is a two-step synthesis. google.com This involves the initial monosulfonation of pyridine to produce 3-pyridinesulfonic acid, which is then isolated. google.commu.edu.iq This intermediate subsequently undergoes a second sulfonation reaction with oleum and a catalyst like mercury or vanadium pentoxide, which can achieve over 90% conversion to the desired 3,5-disubstituted product. google.com

Purification of the final product is commonly achieved through crystallization. google.com In one documented procedure, after the reaction is complete, the mixture is cooled and added to an isopropanol-water ice bath. researchgate.netgoogle.com This causes the crude this compound to precipitate as straw-colored crystals, which can then be isolated. google.comresearchgate.net The unreacted 3-pyridinesulfonic acid can be separated first, as it precipitates more readily, allowing for the subsequent recovery of the substantially pure disulfonic acid from the remaining solution. researchgate.net Quality control measures typically involve analytical techniques like HPLC and NMR to assess chemical purity, isomer distribution, and the presence of any residual solvents or heavy metals. Current time information in Bangalore, IN.

Strategies for the Derivatization of this compound

The sulfonic acid groups of this compound are key to its chemical versatility, serving as leaving groups or precursors for further functionalization. mu.edu.iq

Functional Group Transformations and Substitutions (e.g., halogenated, alkylated derivatives)

The sulfonic acid moieties on the pyridine ring can be substituted with other functional groups, such as halogens, which opens pathways to a variety of substituted pyridine derivatives. regulations.gov One of the more established, albeit harsh, methods involves the conversion of pyridinesulfonic acids into chloropyridines.

A documented, historical method describes heating the anhydrous barium salt of this compound with phosphorus pentachloride (PCl₅) at approximately 200°C. google.com This reaction yields 2,3,5-trichloropyridine, indicating that chlorination and substitution of the sulfonic acid groups occur. google.com A related process involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride, which can form 5-chloropyridine-3-sulfonyl chloride, demonstrating that chlorination of the pyridine ring can happen concurrently with the conversion of the sulfonic acid to a sulfonyl chloride. google.com The transformation of the sulfonic acid into the more reactive sulfonyl chloride is a common first step for nucleophilic substitution reactions. chemicalbook.com

Incorporation into Complex Organic Synthesis Pathways (e.g., Hantzsch Dihydropyridine (B1217469) Synthesis)

This compound and its derivatives are valuable components in multicomponent reactions, most notably the Hantzsch dihydropyridine synthesis. This reaction, first reported in 1881, is a cornerstone for creating dihydropyridine and pyridine derivatives. wikipedia.org The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org

The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can subsequently be oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic pyridine ring. wikipedia.org The incorporation of a pyridine sulfonic acid derivative in this pathway can influence the reaction's outcome and the properties of the final product. The sulfonic acid groups (-SO₃H) are highly polar and electron-withdrawing, which can enhance water solubility and acidity, potentially altering reaction kinetics or enabling the use of aqueous media.

The general mechanism of the Hantzsch reaction is believed to proceed through several key intermediates. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid, which highlights the applicability of sulfonic acid-containing compounds in facilitating this synthesis. researchgate.netresearchgate.net

Table 1: Key Features of Hantzsch Dihydropyridine Synthesis

| Feature | Description |

| Reaction Type | Multi-component condensation and ring-forming reaction. wikipedia.org |

| Reactants | An aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate). wikipedia.orgresearchgate.net |

| Initial Product | 1,4-Dihydropyridine (Hantzsch Ester). wikipedia.org |

| Final Product | Pyridine derivative (after oxidation/aromatization). wikipedia.org |

| Catalysis | Often acid-catalyzed; p-toluenesulfonic acid is an effective catalyst. researchgate.netresearchgate.net |

The use of pyridine sulfonic acids in this synthesis can lead to the formation of dihydropyridine and pyridine structures bearing sulfonic acid moieties. These products are of interest in coordination chemistry and materials science, where the sulfonic acid groups can act as linkers for metal-organic frameworks (MOFs) or as chelating agents for metal ions. evitachem.com

Advanced Synthetic Approaches to Related Pyridine Sulfonic Acids (Applicable Methodologies)

While direct sulfonation is a common method, the synthesis of aromatic sulfonic acids can be challenging, particularly when introducing multiple sulfo groups due to the deactivating nature of the sulfonic acid group itself. uol.de This has spurred the development of more advanced, multi-step strategies to create functionalized pyridine sulfonic acids.

Palladium-Catalyzed Carbon-Carbon Bond Formations for Hybrid Sulfonic Acid Systems

A sophisticated approach to synthesizing pyridine-functionalized sulfonic acids involves palladium-catalyzed cross-coupling reactions. uol.de This method allows for the construction of hybrid biaryl systems where a pyridine ring is linked to another aromatic ring bearing a precursor to the sulfonic acid group. The Suzuki coupling is a prominent example of this strategy. uol.de

One documented pathway involves the following steps:

Suzuki Coupling : A pyridine-4-boronic acid is coupled with a brominated aromatic compound that contains a protected thiol group (e.g., a tert-butyl protected thiol). This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃). uol.de

Deprotection : The resulting biaryl compound's protected thiol group is then deprotected. uol.de

Oxidation : The final step is the oxidation of the free thiol to the desired sulfonic acid. uol.de

This modular approach offers greater flexibility in designing complex linker molecules for applications like MOFs, combining the coordinating properties of the pyridine nitrogen with those of the sulfonate group. uol.de

Table 2: Example of Palladium-Catalyzed Synthesis of a Pyridine-Aryl Sulfonic Acid

| Step | Reagents and Conditions | Purpose |

| 1. Suzuki Coupling | Pyridine-4-boronic acid, brominated aryl-thiol precursor, 10 mol% [Pd(PPh₃)₄], K₂CO₃, THF/H₂O, 100-140°C, 18 h. uol.de | Forms a C-C bond, linking the pyridine and aryl-thiol moieties. uol.de |

| 2. Sulfur Deprotection | BBr₃, Toluene/AcCl, 0°C → 23°C, 3 h. uol.de | Removes the protecting group to yield the free thiol. uol.de |

| 3. Oxidation | KOH, H₂O₂, MeOH, 23°C, 18 h. uol.de | Converts the thiol group into a sulfonic acid residue. uol.de |

Conversion of Thiol Precursors to Sulfonic Acid Residues

The oxidation of a thiol (-SH) group to a sulfonic acid (-SO₃H) is a critical final step in many advanced synthetic routes. uol.de This transformation involves a six-electron oxidation of the sulfur atom. The reaction typically proceeds through intermediate oxidation states, namely sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H). nih.gov

A variety of oxidizing agents can accomplish this conversion. Hydrogen peroxide (H₂O₂) is a common and effective oxidant, often used in a basic medium (e.g., with KOH) to facilitate the reaction. uol.de Other powerful oxidizing systems include Oxone® (potassium peroxymonosulfate) with sodium bicarbonate (NaHCO₃) and potassium bromate (B103136) (KBrO₃). researchgate.net The choice of oxidant and reaction conditions can be tailored based on the substrate's sensitivity and the desired yield. researchgate.net

The general oxidation pathway is as follows: R-SH (Thiol) → R-SOH (Sulfenic Acid) → R-SO₂H (Sulfinic Acid) → R-SO₃H (Sulfonic Acid)

The reaction of a thiol with hydrogen peroxide is often specific-base catalyzed. Kinetic studies have shown that the initial oxidation of the thiol is typically the fastest step, with subsequent oxidations of the sulfenic and sulfinic acids occurring at progressively slower rates. This step-wise oxidation underscores the importance of controlled conditions to ensure complete conversion to the final sulfonic acid product without isolating the reactive intermediates. nih.gov

Coordination Chemistry and Metal Organic Framework Mof Research

Pyridine-3,5-disulfonic Acid as a Multi-functional Ligand in Coordination Compounds

The presence of both a nitrogen atom within the pyridine (B92270) ring and oxygen atoms on the two sulfonate groups allows this compound to act as a multi-functional ligand. This dual-functionality is central to its role in the formation of a wide array of coordination compounds.

The design of ligands is a critical aspect of modern coordination chemistry, dictating the structure and properties of the resulting metal complexes. This compound is an exemplary case of a ligand whose utility is derived from its specific functional groups and their spatial arrangement.

The primary design principle behind using this compound is its capacity for multi-modal coordination. It possesses a pyridine nitrogen atom, which acts as a Lewis base or a neutral N-donor site, and two sulfonate (-SO₃H) groups. These sulfonic acid groups, once deprotonated, offer anionic oxygen atoms for coordination. This combination allows the molecule to bridge multiple metal centers in various ways.

The coordination modes of this compound with metal ions are diverse:

N-donor Coordination: The nitrogen atom of the pyridine ring can coordinate directly to a metal center.

O-donor Coordination: The sulfonate groups can coordinate to metal ions through one or more of their oxygen atoms in a monodentate, bidentate, or bridging fashion.

Chelation: The ligand can act as a chelating agent, where both the pyridine nitrogen and a sulfonate oxygen atom bind to the same metal center, although this is less common due to the 1,3-substitution pattern.

Bridging: Most significantly, it can act as a bridging ligand, connecting two or more metal ions using its distinct coordination sites (e.g., the nitrogen atom and a sulfonate group, or both sulfonate groups), facilitating the formation of extended structures.

The sulfonic acid groups can form strong ionic interactions and hydrogen bonds, which further contribute to the stability and dimensionality of the resulting coordination architecture. The combination of a pyridyl unit with sulfonate moieties provides both a directional N-donor site and flexible O-donor groups, a key principle in designing complex coordination compounds. researchgate.net

Coordination-driven self-assembly is a powerful synthetic strategy that utilizes the principles of molecular recognition and reversible bond formation to spontaneously organize metal ions and organic ligands into stable, well-defined supramolecular structures. acs.org The formation of these discrete two- and three-dimensional ensembles is thermodynamically controlled, resulting in the most stable architectural outcome. acs.org

The key to this process lies in the use of carefully designed components: metal ions that provide specific coordination geometries (e.g., square planar, octahedral) and organic ligands that act as linkers with defined angles and connectivity. nih.gov The energy of the metal-ligand dative bonds, which are reversible, allows for "error-checking" during the assembly process, leading to highly ordered, often symmetrical, final structures like molecular polygons and polyhedra. acs.org

A successful approach, known as the symmetry interaction approach, relies on the geometric relationship between the chelating ligands and the available coordination sites on the metal ion. nih.gov Multi-branched, rigid ligands are often employed to construct high-symmetry clusters. nih.gov While many examples in the literature utilize pyridine-dicarboxylate ligands, the principles are directly applicable to this compound. Its rigid backbone and divergent coordination sites (the central nitrogen and the two sulfonate groups) make it a suitable candidate for the construction of discrete coordination ensembles. For instance, the combination of linear or bent linkers with metal ions that have cis-protected coordination sites can lead to the formation of molecular triangles or squares. nih.gov

The self-assembly of a hypothetical [M₃L₃] molecular triangle, for example, could be envisioned using a metal precursor that provides a 120° bonding angle and a ligand like this compound that acts as a linear linker between metal centers. The inherent symmetry of the ligand and the coordination preference of the metal ion would guide the spontaneous formation of the discrete triangular structure.

While specific crystal structures for complexes of this compound are not widely reported in the selected literature, the analysis of complexes with structurally analogous ligands, such as other aromatic disulfonic acids, provides insight into the expected structural features and the analytical methods used. For example, the structural analysis of metal complexes with 1,2-Bis(pyridin-4-yl)ethane and 2-Aminobenzene-1,4-disulfonic acid reveals detailed information about the coordination environment of the metal center. researchgate.net

In one such Co(II) complex, X-ray crystallography showed that the Co(II) ion is six-coordinate with an octahedral geometry. researchgate.net Its coordination sphere is composed of nitrogen atoms from two pyridine-based ligands and oxygen atoms from hydroxyl groups and water molecules. researchgate.net Similarly, studies on metal complexes of Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid) demonstrate how a disulfonated aromatic ligand coordinates to different metal centers, resulting in varied geometries, such as octahedral for Cd(II) and Co(II) and nona-coordination for Ba(II). rsc.org These analyses are complemented by techniques like powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR) to confirm the coordination of functional groups, and thermogravimetric analysis (TGA) to study thermal stability. rsc.org

Table 1: Illustrative Structural Data for a Metal Complex with a Sulfonated Aromatic Ligand System

| Complex Component | Metal Ion | Coordination Number | Coordination Geometry | Key Ligand Interactions | Reference |

|---|---|---|---|---|---|

| Co(II) complex with 2-Aminobenzene-1,4-disulfonate and 1,2-Bis(pyridin-4-yl)ethane | Co(II) | 6 | Octahedral | Coordination via pyridine nitrogen and oxygen atoms from co-ligands (hydroxyl, aqua). | researchgate.net |

| Cd(II) complex with Tiron and 4,4'-bipyridyl | Cd(II) | 6 | Octahedral | Linkage between monodentate tiron ligands and the metal center. | rsc.org |

| Ba(II) complex with Tiron and 4,4'-bipyridyl | Ba(II) | 9 | Nona-coordinated | Hexadentate tiron-bridged structures forming a layered architecture. | rsc.org |

This compound as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). This compound is a promising linker for creating novel MOFs, particularly those requiring high polarity, water solubility, or catalytic activity.

The design of MOFs using this compound as a linker is predicated on its utility as a sulfonated building block. It serves as a valuable alternative to the more ubiquitously used carboxylate-based linkers. researchgate.net The presence of the sulfonate groups can impart unique properties to the resulting MOF, such as strong Brønsted acidity, which is beneficial for catalysis, and improved hydrophilicity. The sulfonic acid groups can coordinate with metal nodes, creating hierarchical pore structures. smolecule.com

The synthesis of new linker compounds for coordination polymers often involves multi-step organic reactions. For instance, hybrid sulfonic acids containing both pyridine and sulfophenyl units have been prepared through methods like the Suzuki coupling reaction. researchgate.net In these syntheses, precursor functional groups such as tert-butylthio groups are used, which are later converted to the final sulfonic acid residues through cleavage and oxidation. researchgate.net

The typical synthesis of MOFs involves the self-assembly of the metal salt and the organic linker under solvothermal or hydrothermal conditions. This involves heating the components in a sealed vessel for a period, which allows for the slow crystallization of the framework. The choice of solvent, temperature, pH, and the metal-to-linker ratio can all influence the final structure and topology of the MOF. researchgate.net

The combination of metal nodes and organic linkers can lead to an enormous variety of MOF structures and topologies. The final architecture is influenced by numerous factors, including the coordination geometry of the metal ion and the coordination modes of the linker. researchgate.net

The closely related linker, Pyridine-3,5-dicarboxylic acid (3,5-pdc), has been used extensively to build diverse MOF architectures, providing a model for the potential of its disulfonic acid analogue. In a series of lanthanide-based coordination polymers, the 3,5-pdc ligand was found to exhibit eight different coordination modes. rsc.org This versatility, stemming from the various ways the carboxylate groups and the pyridine nitrogen can bind to metal centers, allows for the formation of complex 3D metal-organic frameworks with a variety of intriguing and distinct topologies. rsc.org For example, depending on the specific lanthanide ion and reaction conditions, frameworks with different space groups (e.g., triclinic P-1, monoclinic P2₁/c, trigonal R3) were formed. rsc.org This demonstrates how subtle changes in the synthesis can direct the self-assembly process towards different structural outcomes.

Similarly, a silver(I) coordination polymer built with pyridine-3,5-dicarboxylate (B1229872) showcases two different coordination modes of the linker, which are key to the construction of the final 3D crystal network. researchgate.net It is expected that this compound would exhibit similar, if not greater, structural diversity due to the flexible coordination of the sulfonate group (monodentate, bidentate, bridging) combined with the directional pyridine nitrogen donor. The different steric bulk and charge distribution of the -SO₃⁻ group compared to the -COO⁻ group would likely lead to novel topologies not accessible with the dicarboxylate linker.

Table 2: Structural Diversity in Coordination Polymers with a Pyridine-3,5-dicarboxylate (3,5-pdc) Linker

| Compound Name | Metal Ion | Crystal System | Space Group | Dimensionality | Topology/Key Feature | Reference |

|---|---|---|---|---|---|---|

| [Dy(3,5-pdc)(3,5-pdcH)(H₂O)₂]n·nH₂O | Dy(III) | Triclinic | P-1 | 3D | Utilizes both fully and partially deprotonated linkers. | rsc.org |

| [Pr₂(3,5-pdc)₃(H₂O)₂]n·2n(H₂O) | Pr(III) | Triclinic | P-1 | 3D | A different framework topology within the same crystal system. | rsc.org |

| [Sm₂(3,5-pdc)₃(H₂O)₃]n·nH₂O | Sm(III) | Monoclinic | P2₁/n | 3D | Demonstrates influence of metal ion on crystal symmetry. | rsc.org |

| {[Gd₂(3,5-pdc)₃(H₂O)₂]n·2nH₂O} | Gd(III) | Trigonal | R3 | 3D | High-symmetry space group. | rsc.org |

| [Ag₄(μ-pydc)₂(μ-pm)₂]n | Ag(I) | Not specified | Not specified | 3D | Includes close Ag-Ag interactions and a secondary pyrimidine (B1678525) linker. | researchgate.net |

Impact of Co-ligands and Template Molecules on MOF Formation and Properties

The final structure and properties of a Metal-Organic Framework are not solely determined by the primary metal ion and organic linker. The introduction of co-ligands and template molecules into the reaction system is a critical strategy for directing the assembly of the framework, leading to a diversity of structural architectures. While research specifically detailing co-ligands and templates with this compound is nascent, extensive studies on its close structural analog, pyridine-3,5-dicarboxylic acid (PDC), provide significant insights into the governing principles. rsc.orgucy.ac.cy

Systematic investigations have demonstrated that adding various template molecules, such as amino-alcohols and polyols, to reaction mixtures of PDC and divalent metal ions (like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) results in a remarkable variety of MOF structures. ucy.ac.cyresearchgate.net These templates can influence the coordination environment of the metal ions and guide the self-assembly process, leading to frameworks with different dimensionalities, from 0D binuclear complexes to 2D layered polymers and complex 3D coordination polymers. rsc.orgucy.ac.cy

Interactive Data Table: Impact of Templates on MOF Structures Derived from Pyridine-3,5-dicarboxylic Acid (PDC)

| Metal Ion | Primary Linker | Template/Co-ligand | Resulting Dimensionality | Key Finding | Reference |

| Cd²⁺ | PDC | (CH₃)₂NH₂⁺ (from DMF decomposition) | 3D | Formation of a 3D coordination polymer with a new topological type. | rsc.org |

| Mn²⁺ | PDC | Isonicotinamide (INA) | 3D | A mixed-ligand system creating a novel 3D framework. | rsc.org |

| Zn²⁺ | PDC | 3-hydroxymethylpyridine (3hmpH) | 2D | Template molecule directs the formation of a 2D polymeric structure. | rsc.org |

| Co²⁺ | PDC | 3-hydroxymethylpyridine (3hmpH) | 2D | Formation of a 2D polymeric structure. | rsc.org |

| Zn²⁺ | PDC | 2-hydroxymethylpyridine (2hmpH) | 0D | Template leads to a discrete 0D binuclear complex instead of a polymer. | rsc.org |

| Cu²⁺ | PDC | 3-hydroxymethylpyridine (3hmpH) | 1D | Resulted in a 1D chain polymer. | rsc.org |

Exploration of Bi-linker MOF Systems

A further step in synthetic complexity and functional design is the use of two distinct organic linkers to build a single framework, known as bi-linker MOFs. This approach can yield materials that are more conductive and efficient than their mono-linker counterparts, though they remain less investigated. rsc.org

A notable example, again using the dicarboxylate analog, is a bi-linker nickel MOF synthesized with both pyridine-3,5-dicarboxylic acid and 1,2,4,5-benzene-tetra-carboxylic acid (pyromellitic acid). researchgate.netrsc.org The resulting material, Ni–P–H MOF, possesses a unique construction derived from the combination of the two different linkers. This bi-linker strategy allows for the integration of different functionalities and geometries within one crystalline structure, which can enhance properties like electrochemical performance. The Ni–P–H MOF was specifically explored as an electrode material in a hybrid supercapacitor, demonstrating the potential of bi-linker systems in energy storage applications. rsc.org This research underscores the principle that combining linkers like a pyridine-disulfonate with other organic struts could open pathways to novel MOFs with tailored and potentially superior characteristics. rsc.org

Interactive Data Table: Example of a Bi-Linker MOF System

| Metal Node | Linker 1 | Linker 2 | MOF Name | Key Finding | Reference |

| Nickel (Ni) | Pyridine-3,5-dicarboxylic acid | 1,2,4,5-Benzenetetracarboxylic acid | Ni–P–H MOF | The bi-linker MOF was successfully synthesized and showed potential for use in hybrid supercapacitors. | rsc.org |

Potential Applications of this compound-Derived MOFs in Advanced Materials Science

The structural and chemical versatility of MOFs makes them highly attractive for a wide array of advanced applications, including gas storage and separation, molecular sensing, and drug delivery. researchgate.net While MOFs based specifically on this compound are still an emerging area, the known applications of structurally related MOFs provide a clear indication of their potential.

The presence of sulfonate groups, as in this compound, can be leveraged for catalysis. MOFs functionalized with sulfonic acid groups have been successfully used as efficient, porous catalysts in the synthesis of complex organic molecules like pyrimido[4,5-b]quinolones. nih.gov The acidic sites within the pores facilitate chemical transformations, often with high selectivity and ease of catalyst recovery.

Furthermore, MOFs constructed from pyridine-based linkers have shown significant promise in energy storage technologies. rsc.org Research on bi-linker MOFs containing pyridine-3,5-dicarboxylic acid has demonstrated their utility as electrode materials for hybrid supercapacitors. rsc.org These devices combine high energy and power density, making them suitable for various practical applications. rsc.org Similarly, cobalt-based MOFs using pyridine-3,5-dicarboxylate have been fabricated into battery devices exhibiting impressive energy and power densities with high reversibility. nih.gov

The incorporation of pyridine moieties can also impart photoluminescent properties to MOFs. rsc.org Coordination polymers based on zinc and cadmium with pyridine-dicarboxylate linkers have been shown to exhibit intense fluorescent emissions at room temperature, suggesting potential applications in chemical sensing, bio-imaging, and solid-state lighting. rsc.org Given these precedents, MOFs derived from this compound are poised to be valuable materials in catalysis, energy storage, and optical technologies.

Catalysis Research Exploiting Pyridine 3,5 Disulfonic Acid

Pyridine-3,5-disulfonic Acid as a Homogeneous Brønsted Acid Catalyst.tcichemicals.comresearchgate.net

This compound's high acidity and solubility in polar solvents make it an effective homogeneous Brønsted acid catalyst. evitachem.com The electron-withdrawing sulfonic acid groups enhance its acidity, facilitating various acid-catalyzed reactions. It has been employed in multicomponent reactions, such as the Biginelli reaction, for the synthesis of biologically active compounds like dihydropyrimidinones. jmchemsci.comwikipedia.orgorganic-chemistry.org

Mechanistic Investigations of Acid-Catalyzed Reactions

The mechanism of acid-catalyzed reactions using this compound typically involves the protonation of a substrate, which activates it towards nucleophilic attack. In the Biginelli reaction, for instance, the catalyst is believed to protonate the aldehyde, making it more electrophilic and facilitating the initial condensation with urea (B33335). organic-chemistry.orgsigmaaldrich.com This is followed by the addition of a β-ketoester and subsequent cyclization and dehydration to form the dihydropyrimidinone product. wikipedia.orgsigmaaldrich.com The reaction mechanism is a sequence of bimolecular reactions, with the initial condensation often being the rate-determining step. wikipedia.orgorganic-chemistry.org

Different mechanisms have been proposed for the Biginelli reaction. One suggests that the reaction begins with a rate-determining aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org Another proposed mechanism starts with the nucleophilic addition of urea to the aldehyde. wikipedia.org Regardless of the initial step, the reaction proceeds through a series of acid-catalyzed condensations and dehydrations to yield the final product. wikipedia.orgyoutube.com

Role as a Sulfonating Agent in Organic Transformations.evitachem.comsmolecule.com

This compound can act as a sulfonating agent, introducing sulfonic acid groups into other organic molecules. This property is useful in modifying the characteristics of organic compounds. The direct sulfonation of aromatic hydrocarbons is a common method for producing sulfonic acids, and reagents like sulfuric acid and sulfur trioxide are frequently used. scispace.com While specific examples detailing this compound as the primary sulfonating agent in transformations are not extensively documented in the provided results, its chemical nature suggests this capability. For instance, the sulfonation of pyridine (B92270) itself using concentrated sulfuric acid or oleum (B3057394) is the primary method for synthesizing this compound. smolecule.comgoogle.com

This compound in Heterogeneous Catalysis

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and reuse, this compound has been incorporated into heterogeneous catalytic systems.

Functionalization of Solid Supports with Sulfonic Acid Groups for Catalytic Activity.rsc.org

One approach to creating a heterogeneous catalyst involves immobilizing sulfonic acid groups onto solid supports. While the direct use of this compound for this purpose is not explicitly detailed, the principle is well-established with other sulfonic acids. For example, silica-supported catalysts like SiO2/HClO4 and SiO2/KHSO4 have been used for the sulfonation of aromatic compounds. scispace.com Similarly, ionic liquids containing sulfonic acid groups have been synthesized and used as recyclable catalysts for various organic reactions. researchgate.netresearchgate.net These examples suggest a viable strategy for heterogenizing this compound to create robust and reusable catalysts.

Metal-Organic Frameworks as Heterogeneous Catalysts for Multi-component Reactions.sigmaaldrich.com

Metal-organic frameworks (MOFs) are porous crystalline materials with potential applications in catalysis. evitachem.com Pyridine-3,5-dicarboxylic acid, a structurally related compound, is a known building block for MOFs. rsc.orgucy.ac.cyresearchgate.net These MOFs can exhibit diverse structural architectures, from 0D to 3D polymers, depending on the metal ions and template molecules used in their synthesis. rsc.orgucy.ac.cy The porosity and tunable nature of MOFs make them promising platforms for heterogeneous catalysis. nih.gov For instance, a bismuth-based MOF constructed with 3,5-disulfobenzoic acid has been shown to be an effective heterogeneous catalyst for the multicomponent Strecker reaction. acs.org Although direct use of this compound in MOF synthesis for catalysis is not explicitly described, the use of its dicarboxylic acid analogue highlights the potential of pyridine-based linkers in creating catalytically active MOFs for multicomponent reactions. rsc.orgucy.ac.cyresearchgate.net

Development of Chiral Catalysts from this compound Derivatives.scispace.com

The development of chiral catalysts is crucial for enantioselective synthesis. Chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have been widely used. researchgate.netrsc.org Stronger Brønsted acids, like chiral disulfonic acids, are attractive for their potential to enhance catalytic activity. researchgate.netrsc.org While there is no direct mention of chiral catalysts derived from this compound in the search results, the development of chiral catalysts from other disulfonic acids, such as 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA), provides a template for how such catalysts could be designed. acs.org These catalysts often work in combination with other molecules, such as pyridines, to create tailored catalytic systems. rsc.org The combination of a chiral disulfonic acid with an achiral pyridine can form a chiral Brønsted acid-base combined salt, which has been shown to be effective in enantioselective reactions like the Mannich-type reaction. acs.org This suggests a potential avenue for developing novel chiral catalysts based on the this compound scaffold.

Lack of Research Data for Requested Catalysis Applications of this compound

Following a comprehensive review of scientific literature, no published research could be identified that specifically details the use of This compound for the applications outlined in the user's request. The compound itself is an achiral molecule, and searches for its chiral derivatives being used in organocatalysis or as metal ligands for asymmetric synthesis did not yield any relevant studies.

The requested sections for the article were:

Applications as Chiral Metal-Ligands in Asymmetric Synthesis

The investigation into these specific topics revealed a gap in the available research literature. While the field of asymmetric catalysis is extensive, it appears that this compound has not been utilized as a foundational scaffold for creating chiral catalysts.

Research in related areas often involves one of two alternate strategies:

The combination of an inherently chiral sulfonic acid, such as 1,1′-Binaphthyl-2,2′-disulfonic acid (BINSA), with various achiral pyridine-based compounds that act as Brønsted bases. acs.orgtcichemicals.com In these cases, the chirality originates from the binaphthyl backbone, not the pyridine unit.

The synthesis of chiral pyridine-containing ligands where chirality is introduced through other functionalities, such as chiral alcohols, oxazolines, or fused aliphatic ring systems, rather than sulfonic acid groups. nih.govdiva-portal.orghkbu.edu.hknih.gov

As the explicit instructions were to focus solely on catalysts derived from this compound, and no such examples were found, the content for the requested sections cannot be generated.

Supramolecular Chemistry and Self Assembly Investigations

Understanding Noncovalent Interactions in Pyridine-3,5-disulfonic Acid Systems

The sulfonic acid groups and the nitrogen atom in the pyridine (B92270) ring are key players in directing how these molecules interact with themselves and other chemical species. These interactions, though weaker than covalent bonds, are highly directional and specific, governing the formation of extended structures. The sulfonic acid groups, in particular, can form strong hydrogen bonds and ionic interactions that are fundamental to the assembly process.

Hydrogen bonds are the most critical noncovalent interactions in systems involving this compound and its analogs. The sulfonic acid groups (-SO₃H) are potent hydrogen bond donors, while the sulfonate oxygen atoms and the pyridine nitrogen are effective acceptors. This donor-acceptor capability facilitates the creation of robust and extensive hydrogen-bonding networks.

Research has shown that the interaction between a sulfonate group and a protonated pyridine ring (a pyridinium (B92312) cation) creates a particularly stable and reliable supramolecular synthon. acs.org This sulfonate···pyridinium interaction can manifest as a direct ionic bond or as a charge-assisted hydrogen bond, which powerfully guides the assembly of molecular components into predictable patterns like layered ionic solids. acs.org

In the presence of other molecules, such as water or other organic species, these hydrogen-bonding networks can become highly intricate. For example, in the crystal structure of Ca(3-C₅H₄NSO₃)₂·4H₂O, hydrogen bonds are identified as the crucial element in optimizing the arrangement of the pyridinesulfonate rings. rsc.orgrsc.orgresearchgate.net These interactions help to achieve a high degree of coplanarity between the rings and promote the formation of a quasi-two-dimensional (2D) layered structure. rsc.orgrsc.orgresearchgate.net The stabilization of conjugate bases through the formation of extensive hydrogen bond networks, including O-H···O and O-H···S interactions, is a known factor in enhancing the acidity and stability of sulfonic acid derivatives. researchgate.net

The specific nature of the hydrogen bonding can be engineered by introducing different functional groups. For instance, substituting a hydroxyl (-OH) group with an amino (-NH₂) group on an interacting molecule can alter the hydrogen bonding pattern, leading to different final structures. rsc.org In one case, N-H···O hydrogen bonds involving amino and sulfonate groups led to the formation of distinct dimers. rsc.org

Table 1: Examples of Hydrogen Bonding in Pyridine Sulfonate Systems

| Compound/System | Interacting Groups | Resulting Structure/Feature | Reference |

| Metanilic Acid + 4,4'-Bipyridine | Sulfonate···Pyridinium | Layered ionic solid | acs.org |

| Ca(3-C₅H₄NSO₃)₂·4H₂O | [3-pySO₃]⁻, Ca²⁺, H₂O | Quasi-2D layered structure; enhanced coplanarity of pyridine rings | rsc.orgrsc.orgresearchgate.net |

| [4-AP][3-pySO₃] | Amino (NH₂) and Sulfonate (SO₃⁻) | [4-AP/3-pySO₃] dimers via N-H···O bonds | rsc.org |

| (3-ABSA)⁻ + (2,2'-BPY-H)⁺ | Sulfonate, Pyridinium, Water | 2D framework with stacked cations in cavities | acs.org |

Other, weaker noncovalent contacts also contribute to the molecular packing. These include C-H···O and C-H···N hydrogen bonds, where a carbon-hydrogen bond acts as a weak hydrogen bond donor to an oxygen or nitrogen atom. researchgate.net In certain organometallic complexes, perfluoroarene–arene interactions dominate the supramolecular assembly, showcasing the diversity of weak forces that can be harnessed. rsc.org

Crystal Engineering Principles Applied to this compound Derivatives

The rational design of crystalline materials using this compound derivatives hinges on the predictability of its noncovalent interactions. The robust nature of the sulfonate···pyridinium synthon provides a reliable tool for assembling molecules into desired architectures. acs.org By selecting appropriate co-formers—molecules intended to interact with the primary building block—chemists can direct the formation of specific structures.

For example, reacting a sulfonic acid with linear bis-pyridines tends to produce layered (2D) structures, as the linear molecules act as pillars or linkers. acs.org In contrast, using nonlinear or more sterically hindered bis-pyridines can disrupt this layering tendency, leading to the isolation of more complex 2D or 3D frameworks. acs.org This demonstrates a key principle of crystal engineering: the geometry of the molecular building blocks dictates the geometry of the resulting supramolecular architecture.

A powerful strategy is "hydrogen bond engineering," where the placement of hydrogen bond donors and acceptors is deliberately planned to achieve a specific outcome. rsc.orgrsc.orgresearchgate.net This approach was successfully used to create a birefringent crystal, Ca(3-C₅H₄NSO₃)₂·4H₂O, by designing a system where hydrogen bonds would force the pyridine rings into a highly coplanar arrangement, a feature known to enhance optical anisotropy. rsc.orgrsc.orgresearchgate.net

The principles of rational design directly translate into control over the molecular packing in the solid state. The choice of interacting molecules and the conditions of crystallization allow for fine-tuning of the final structure and its properties.

A clear example of this control is the deliberate reduction of the dihedral angle (the twist angle) between pyridine rings in certain crystals. rsc.orgrsc.org By using hydrogen bonding to enforce a more parallel alignment of the rings, researchers significantly enhanced the material's birefringence, a key property for optical applications. rsc.orgrsc.org This demonstrates how manipulating weak interactions can have a profound impact on a material's macroscopic function.

The dimensionality of the resulting assembly can also be controlled. As mentioned, linear linkers often lead to 1D chains or 2D sheets, while more complex linkers can generate 3D networks. acs.org The presence of solvent molecules, like water, can also be exploited, as they can act as bridges in the hydrogen-bonding network, leading to different "water-masked" interactions and unique structural outcomes. acs.org The synthesis of different pyridine-3,5-dicarboxamide (B152810) metal complexes has shown that varying the metal ion (e.g., manganese(II) vs. cobalt(II)) can lead to either crystalline coordination polymers or non-crystalline materials, highlighting the sensitivity of the solid-state organization to the specific components used. worktribe.com

Fabrication of Functional Supramolecular Assemblies

The ultimate goal of studying and controlling self-assembly is to create functional materials. This compound and its derivatives are versatile building blocks for such assemblies due to their dual functional groups and predictable interaction patterns. rsc.org

These molecules can act as "linker" units in coordination polymers and metal-organic frameworks (MOFs), where the pyridine nitrogen and sulfonate oxygens coordinate to metal ions. smolecule.com This coordination-driven self-assembly is a powerful method for constructing porous materials and other complex architectures. nih.gov

Furthermore, the principles of crystal engineering have been used to fabricate materials with specific optical properties. By controlling the arrangement of pyridinesulfonate anions through hydrogen bonding, novel ultraviolet (UV) metal-free birefringent crystals have been synthesized. rsc.orgrsc.org For example, the compound [(4-HP)(4-H₂P)][3-pySO₃] was found to exhibit a giant birefringence value, a direct result of the dense and optimized arrangement of its constituent ions, which was guided by noncovalent interactions. rsc.org These examples showcase how a deep understanding of supramolecular principles allows for the creation of advanced functional materials from relatively simple pyridine-based components.

Biological and Medicinal Chemistry Research Applications of Pyridine 3,5 Disulfonic Acid and Its Derivatives

Exploration of Antimicrobial and Anticancer Potentials of Derivatives

Derivatives of Pyridine-3,5-disulfonic acid are actively being investigated for their potential as both antimicrobial and anticancer agents. evitachem.com The pyridine (B92270) scaffold itself is a key structural component in numerous pharmaceuticals, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov

In the realm of antimicrobial research, various pyridine derivatives have demonstrated efficacy against a range of pathogens. For instance, certain N-alkylated pyridine-based organic salts have shown notable antibacterial and antibiofilm activities against pathogens like Staphylococcus aureus and Escherichia coli. nih.gov Similarly, research into the anticancer properties of pyridine derivatives has yielded promising results. nih.gov Studies have shown that specific derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS). nih.govmdpi.com For example, thieno[2,3-c]pyridine (B153571) derivatives have been identified as having broad-spectrum anticancer activity. mdpi.com

Anticancer Activity of Selected Pyridine Derivatives

| Derivative Class | Compound Example | Target Cancer Cell Line | Observed Activity (IC50) | Source |

|---|---|---|---|---|

| Pyridine Derivative | 5m | MCF-7 (Breast Adenocarcinoma) | High cytotoxic effect | nih.gov |

| Pyridine Derivative | 5g | MCF-7 (Breast Adenocarcinoma) | High cytotoxic effect | nih.gov |

| Thieno[2,3-c]pyridine | 6i | HSC3 (Head and Neck Cancer) | 10.8 µM | mdpi.com |

| Thieno[2,3-c]pyridine | 6i | T47D (Breast Cancer) | 11.7 µM | mdpi.com |

| 10-indolyl THCP analog | 6a | MCF-7 (Breast Cancer) | 4.80 µM | mdpi.com |

The biological activity of this compound derivatives is rooted in their molecular interactions. The sulfonic acid groups are key to their mechanism, enabling the formation of strong hydrogen bonds and ionic interactions with various biomolecules, which can alter their structure and function. This ability to interact with biological targets is fundamental to their therapeutic potential.

In antimicrobial applications, the presence of sulfonic acid groups is thought to enhance the interaction of these compounds with microbial cell membranes, contributing to their efficacy. For anticancer activity, specific mechanisms have been proposed. Some pyridine derivatives are believed to exert their cytotoxic effects by inhibiting key enzymes involved in cell proliferation. For example, certain derivatives have been studied as potential inhibitors of kinesin Eg5, a motor protein essential for the formation of the mitotic spindle during cell division. nih.gov Molecular docking studies suggest these compounds can bind to the Eg5 active site through hydrogen bond interactions. nih.gov Another identified mechanism is the inhibition of Heat Shock Protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many proteins required for tumor cell growth. mdpi.com

A significant challenge in drug development is ensuring adequate water solubility for effective delivery and bioavailability. The pyridine scaffold itself is known to improve the water solubility of pharmaceutical molecules due to its inherent basicity. nih.govnih.gov

The introduction of sulfonic acid groups, as seen in this compound, is a key strategy to further enhance aqueous solubility. smolecule.com These highly polar groups significantly increase the compound's solubility in water, a critical factor for the formulation of drugs for pharmacological use. smolecule.com Beyond direct chemical modification, formulation strategies are also employed. One such approach involves creating solid dispersions of poorly soluble drugs with hydrophilic polymers. This technique has been explored for pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, to improve their apparent water solubility and enhance their cytotoxic effects against cancer cells. nih.gov

Studies on Enzyme Inhibition and Modulation of Biological Functions

The ability of this compound and its derivatives to interact with and inhibit enzymes is a central area of research. smolecule.comevitachem.com These interactions can modulate various biological pathways, making these compounds valuable as research tools and potential therapeutic agents. smolecule.comevitachem.com Derivatives such as pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and specifically studied as inhibitors of enzymes like carbonic anhydrase. nih.gov

Enzyme Inhibition by Pyridine Derivatives

| Derivative/Compound | Target Enzyme | Biological Significance | Source |

|---|---|---|---|

| Pyridine-3-sulfonic Acid | Nicotinamide (B372718) phosphoribosyltransferase (in S. aureus) | Disrupts pyridine nucleotide synthesis | |

| Pyridine derivatives (e.g., 5m) | Kinesin Eg5 | Inhibits mitotic spindle formation in cancer cells | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (CA) | Potential antibacterial agents | nih.gov |

| Thieno[2,3-c]pyridine derivatives (e.g., 6i) | Hsp90 | Inhibits cancer cell survival and proliferation | mdpi.com |

Research indicates that this compound can function as a competitive inhibitor in certain enzymatic reactions. smolecule.com This mode of inhibition, where the molecule competes with the natural substrate for binding to the enzyme's active site, has been leveraged to better understand enzyme kinetics. A closely related compound, 3-pyridinesulfonic acid, has been shown to act as a competitive inhibitor of nicotinamide in Staphylococcus aureus, thereby disrupting the synthesis of essential pyridine nucleotides. This highlights the potential of sulfonated pyridine structures to act as targeted enzyme inhibitors.

Beyond direct enzyme inhibition, this compound and its derivatives can modulate the function of other proteins and ion channels. smolecule.comevitachem.com The sulfonic acid groups are crucial for these interactions, facilitating strong hydrogen bonds and ionic interactions with biological molecules. smolecule.com These non-covalent interactions can induce conformational changes in proteins, thereby influencing cellular signaling pathways and other biological functions.

The compound has been explored for its potential to modulate ion channels, which are critical for cellular communication and physiological processes. smolecule.comevitachem.com While direct studies on this compound are ongoing, other molecules with a pyridine disulfonic acid structure have been identified as antagonists for P2X receptors, a family of ATP-gated ion channels, demonstrating the plausibility of this mechanism. nih.gov

This compound as a Scaffold for Novel Drug Discovery

The pyridine ring system is one of the most important heterocyclic scaffolds in medicinal chemistry and drug design. dovepress.comnih.gov Its presence can significantly influence a drug's pharmacological profile, often improving biochemical potency, metabolic stability, and permeability. dovepress.com

Consequently, this compound is being explored as a foundational scaffold for the development of new drugs. smolecule.com Researchers are particularly interested in its potential for creating novel agents to combat multidrug-resistant (MDR) pathogens. smolecule.com The unique combination of the proven pyridine core with the solubilizing and interactive sulfonic acid groups makes it an attractive starting point for synthesizing libraries of new compounds with diverse therapeutic possibilities. smolecule.comdovepress.com

Development of Therapeutic Agents Against Multi-Drug Resistant Pathogens

The emergence of multi-drug resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic agents. ajol.info The pyridine scaffold is a common structural motif in many biologically active molecules, and researchers have explored this compound (3,5-PyDSA) and its derivatives as a potential foundation for new drugs to combat MDR pathogens. smolecule.com The introduction of sulfonic acid groups to the pyridine ring can enhance water solubility, a critical property for drug formulation and development. smolecule.com

Research has shown that pyridine compounds can be effective against MDR pathogens, with a proposed mechanism involving interaction with bacterial cell membranes. The sulfonic acid groups of 3,5-PyDSA can form strong hydrogen bonds and ionic interactions with various biomolecules, which can influence their structure and function. smolecule.com These interactions may also affect ion channels and other protein targets within pathogens. smolecule.com

A notable area of research involves the synthesis of 3,5-disubstituted pyridine derivatives to target specific resistant bacteria. In one study, a series of these compounds were designed and evaluated against Mycobacterium tuberculosis (Mtb), including drug-resistant clinical isolates. nih.gov Two compounds from this series, identified as compounds 24 and 26, were found to be particularly potent against the Mtb H37Rv strain. nih.gov Further testing revealed that compound 24 was also effective against a multidrug-resistant clinical isolate of M. tuberculosis and formed a stable complex with the target protein DprE1. nih.gov Importantly, these compounds showed selectivity for M. tuberculosis, with no significant inhibition against a panel of other ESKAPE pathogens. nih.gov

Table 1: Activity of 3,5-Disubstituted Pyridine Derivatives Against M. tuberculosis

This table summarizes the findings from a study on novel antituberculosis agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Selectivity Index (vs. VERO cells) | Target Protein | Predicted Binding Energy |

| Compound 24 | M. tuberculosis H37Rv | 1.56 µg/ml | 78.26 | DprE1 | -8.73 kcal/mol |

| Compound 24 | Multidrug-resistant M. tuberculosis | 6.25 µg/ml | 78.26 | DprE1 | -8.73 kcal/mol |

| Compound 26 | M. tuberculosis H37Rv | 1.56 µg/ml | 63.2 | N/A | N/A |

Source: nih.gov

Role in the Synthesis of Pharmaceutical Precursors via Hantzsch Dihydropyridine (B1217469) Reactions

This compound plays a significant role as a catalyst in the Hantzsch dihydropyridine synthesis. smolecule.com This multi-component reaction is a cornerstone in organic chemistry for preparing 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgorganic-chemistry.org These 1,4-DHP compounds are precursors to a vital class of pharmaceuticals known as calcium channel blockers, which include widely used drugs such as nifedipine, amlodipine, and nimodipine (B1678889) for treating hypertension and angina. wikipedia.orgnih.gov

The classical Hantzsch synthesis often involves long reaction times and harsh conditions. wikipedia.org The use of this compound as a catalyst offers a significant improvement. Its sulfonic acid groups act as dual proton-donating sites, which can accelerate key steps in the reaction mechanism, such as enamine formation and cyclization. smolecule.com This catalytic activity leads to a notable reduction in reaction times, in some cases from 12 hours down to 3 hours, while maintaining high product yields of over 85%. smolecule.com The use of sulfonic acids, whether as a soluble catalyst like 3,5-PyDSA or anchored to a solid support like silica (B1680970) gel, has been shown to be an efficient strategy for promoting the Hantzsch reaction. smolecule.comorganic-chemistry.org

The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine, which can then be oxidized to form the final pyridine derivative. wikipedia.org The driving force for this oxidation step is the formation of a stable aromatic ring. wikipedia.org

Table 2: Hantzsch Dihydropyridine Synthesis: Catalyst Effect

This table illustrates the impact of using this compound as a catalyst in the Hantzsch reaction.

| Parameter | Classical Method | Catalyzed by this compound |

| Reaction Time | ~12 hours | ~3 hours |

| Product Yield | Variable, often lower | > 85% |

| Catalytic Mechanism | Uncatalyzed | Acid catalysis via sulfonic acid groups stabilizes intermediates |

Source: smolecule.comwikipedia.org

Research on Chelation and Interactions with Metal Ions in Biological Systems

This compound can function as a chelating agent, capable of binding to metal ions, which can in turn affect their biological activity. The sulfonic acid groups are key to this function, enhancing the molecule's ability to form stable complexes with various metal ions. evitachem.com The ability of a molecule to chelate essential metals like iron, zinc, and copper is of significant interest in managing diseases related to metal overload and in understanding the roles of these ions in biological systems. google.com

The design of effective chelators requires high affinity and specificity for the target metal ion to avoid depleting other essential metals. google.com The structure of the ligand, including the type of donor atoms and the formation of stable 5- or 6-membered chelate rings upon coordination, is crucial for high-affinity binding. nih.gov Sulfonated compounds, such as the water-soluble chelator bathophenanthroline (B157979) disulfonic acid (BPS), are often used in biological research as membrane-impermeable agents to limit extracellular iron. nih.gov The charged sulfonate groups prevent the molecule from crossing cell membranes, restricting its activity to the extracellular space. nih.gov This principle suggests that this compound would also likely act as a membrane-impermeable chelator.

Research on related compounds highlights the effectiveness of the disulfonic acid functional group in metal chelation. For instance, Tiron (B1681039) (1,2-dihydroxybenzene-3,5-disulfonic acid) is recognized as a strong chelating agent that forms stable complexes with metal ions such as iron(III). evitachem.com The study of how these chelators interact with metal ions in biological contexts is critical for developing therapies for conditions like β-thalassaemia, where excess iron accumulation leads to toxicity. google.com

Table 3: Properties of Sulfonated Chelating Agents

This table compares this compound with related sulfonated compounds used in biological research.

| Compound | Key Structural Features | Primary Application in Research | Membrane Permeability |

| This compound | Pyridine ring with two sulfonic acid groups | Potential chelating agent | Expected to be impermeable |

| Bathophenanthroline disulfonic acid (BPS) | Phenanthroline core with sulfonic acid groups | Extracellular iron(II) chelation | Impermeable |

| 1,2-Dihydroxybenzene-3,5-disulfonic acid (Tiron) | Catechol core with two sulfonic acid groups | Strong chelating agent for various metal ions (e.g., Fe³⁺) | Not specified, used in analysis |

Source: evitachem.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of Pyridine-3,5-disulfonic Acid.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of pyridine (B92270) derivatives. researchgate.netelectrochemsci.orgiiste.org These calculations allow for the optimization of the molecular geometry and the determination of various electronic parameters that govern the molecule's reactivity. For substituted pyridines, the nature and position of the substituents significantly influence the electron density distribution within the ring and on the nitrogen atom. researchgate.net

In the case of this compound, the two sulfonic acid groups (-SO₃H) are strong electron-withdrawing groups. This electronic effect substantially impacts the molecule's properties. DFT calculations on related substituted pyridines have shown that electron-withdrawing substituents decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. researchgate.net This would suggest that the carbon atoms in the this compound ring are more electron-deficient compared to unsubstituted pyridine.

The following table, based on general findings for substituted pyridines, illustrates how substituents can affect key quantum chemical parameters.

| Property | Effect of Electron-Donating Group | Effect of Electron-Withdrawing Group | Inferred Effect for this compound |

| Electron Density on Nitrogen | Increased | Decreased | Significantly Decreased |

| HOMO Energy | Increased (less negative) | Decreased (more negative) | Lowered |

| LUMO Energy | Increased (less negative) | Decreased (more negative) | Significantly Lowered |

| HOMO-LUMO Gap | Generally Decreased | Generally Increased | Likely Increased |

| Basicity | Increased | Decreased | Significantly Decreased |

This table presents generalized trends observed in computational studies of substituted pyridines and infers the expected properties of this compound based on the strong electron-withdrawing nature of the sulfonic acid groups.

The acidity of this compound is a key characteristic that can be investigated through computational methods. The pKa values of a molecule are directly related to the Gibbs free energy of deprotonation, which can be calculated using theoretical models. maynoothuniversity.ieinsilicominds.comnih.govacs.org The presence of two sulfonic acid groups, which are inherently strong acids, and the pyridine nitrogen, which is a basic site, makes this compound an interesting case for studying proton transfer.

The sulfonic acid groups are expected to have very low pKa values, indicating that they will readily donate their protons. Computational studies on other sulfonic acids have shown their strong acidic nature. acs.org The pyridine nitrogen, on the other hand, will be significantly less basic than in unsubstituted pyridine due to the strong electron-withdrawing effect of the two sulfonic acid groups. researchgate.net This effect is predicted by computational studies that correlate proton affinity with the electronic properties of substituted pyridines. researchgate.net

Proton transfer processes can be modeled by calculating the potential energy surface for the movement of a proton from a donor to an acceptor site. For this compound in an aqueous environment, this would involve the transfer of protons from the sulfonic acid groups to water molecules. Intramolecular proton transfer from a sulfonic acid group to the pyridine nitrogen is also a possibility that can be computationally explored, although the zwitterionic form is expected to be highly stable in the solid state.

Computational Modeling of Intermolecular Interactions and Supramolecular Architectures

The ability of this compound to form complex supramolecular structures is governed by a variety of intermolecular interactions. Computational modeling is essential for characterizing these interactions and predicting the resulting molecular assemblies. acs.orgcore.ac.ukresearchgate.net

The structure of this compound in the solid state and in solution is dominated by noncovalent interactions. nsmsi.irnih.govnankai.edu.cn Hydrogen bonding is expected to be the most significant of these. The sulfonic acid groups are excellent hydrogen bond donors, while the oxygen atoms of the sulfonate group and the pyridine nitrogen are hydrogen bond acceptors. rsc.org Computational studies can quantify the strength and geometry of these hydrogen bonds.

In crystals of related compounds, such as pyridine-N-oxides and other sulfonic acid derivatives, extensive hydrogen bonding networks are observed, leading to the formation of one-, two-, or three-dimensional structures. acs.orgrsc.org For this compound, it is highly probable that strong hydrogen bonds exist between the sulfonic acid groups and the pyridine nitrogen of adjacent molecules, leading to a zwitterionic form and the formation of robust supramolecular synthons. acs.org

Anion-π interactions, where an anion interacts with the electron-deficient π-system of an aromatic ring, are also a possibility. Given the electron-deficient nature of the pyridine ring in this compound, it could potentially engage in anion-π interactions with the sulfonate groups of neighboring molecules. Computational methods can be used to identify and quantify the strength of such interactions.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the sites of intermolecular interactions. tandfonline.comresearchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, with regions of negative potential (typically shown in red) indicating areas that are prone to electrophilic attack and are good hydrogen bond acceptors, and regions of positive potential (typically shown in blue) indicating areas susceptible to nucleophilic attack and acting as hydrogen bond donors. researchgate.netnih.govnih.govscilit.com

For this compound, an MEP analysis would be expected to show highly positive regions around the hydrogen atoms of the sulfonic acid groups, confirming their role as strong hydrogen bond donors. The oxygen atoms of the sulfonate groups and the nitrogen atom of the pyridine ring would exhibit negative potential, identifying them as the primary sites for hydrogen bonding and other electrostatic interactions. tandfonline.com The electron-deficient pyridine ring would likely show a less negative or even slightly positive potential compared to unsubstituted pyridine, which would support the possibility of anion-π interactions.

Elucidation of Reaction Mechanisms and Kinetic Isotope Effect Studies

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. sioc-journal.cnvaia.comresearchgate.netmasterorganicchemistry.com By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as its synthesis via sulfonation of pyridine, computational studies can help to understand the regioselectivity of the reaction. The sulfonation of pyridine is known to occur preferentially at the 3-position, and computational models can explain this by comparing the stability of the intermediates formed upon attack at different positions. vaia.com

Kinetic Isotope Effect (KIE) studies, both experimental and computational, provide insight into the rate-determining step of a reaction. cdnsciencepub.comrug.nlacs.orgnih.govresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured and calculated. A significant KIE is often indicative of the breaking of a bond to the isotopically substituted atom in the rate-determining step. For reactions involving this compound, such as proton transfer from the sulfonic acid groups, a computational KIE study could confirm the extent to which C-H or O-H bond cleavage is involved in the transition state. While specific KIE studies on this compound are not documented, the methodology is well-established for other pyridine derivatives and their reactions. cdnsciencepub.comrug.nl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.